7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
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Overview
Description
7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by the presence of a bromine atom at the 7th position and a phenyl group at the 5th position of the benzodiazepine ring structure.
Mechanism of Action
Target of Action
It is known that benzodiazepines typically interact with the gaba (gamma-aminobutyric acid) receptors in the central nervous system .
Mode of Action
Benzodiazepines generally enhance the effect of the neurotransmitter GABA, leading to sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
Benzodiazepines are known to modulate the gabaergic neurotransmission, which is the chief inhibitory neurotransmitter in the mammalian central nervous system .
Result of Action
Benzodiazepines are known to cause a decrease in neuronal excitability and a reduction in the firing rate of neurons .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzophenone and 4-phenylsemicarbazone.
Thermolysis: The 4-phenylsemicarbazone of 2-aminobenzophenone undergoes thermolysis to yield the desired benzodiazepine compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the benzodiazepine ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Products include N-oxides and hydroxylated derivatives.
Reduction: Products include alcohols and amines.
Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Scientific Research Applications
7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: The compound is studied for its interactions with biological receptors, particularly GABA receptors.
Medicine: Research focuses on its potential therapeutic effects in treating anxiety, epilepsy, and other neurological disorders.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Comparison with Similar Compounds
Phenazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant properties, it has a different substitution pattern on the benzodiazepine ring.
Uniqueness: 7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is unique due to its specific substitution pattern, which influences its pharmacokinetic and pharmacodynamic properties. The presence of the bromine atom enhances its binding affinity to GABA receptors, potentially leading to more potent effects compared to other benzodiazepines.
Properties
IUPAC Name |
7-bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8,15,17H,9H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKBVRBTRGJEMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377841 |
Source
|
Record name | 7-bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17972-72-4 |
Source
|
Record name | 7-bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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